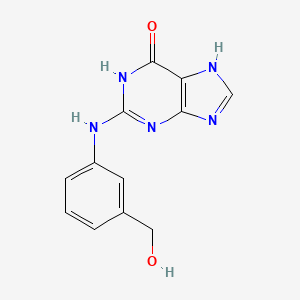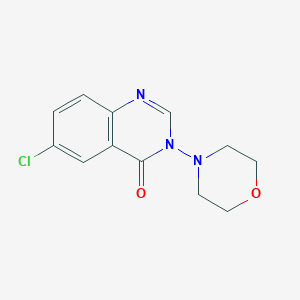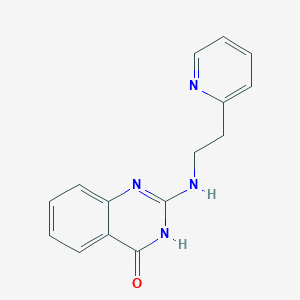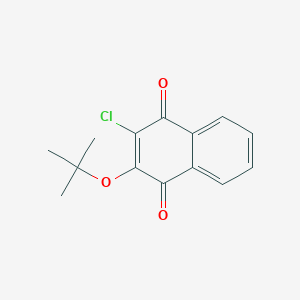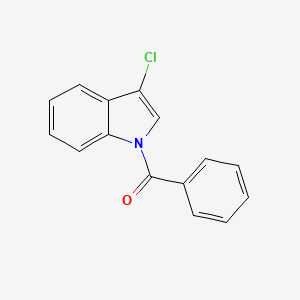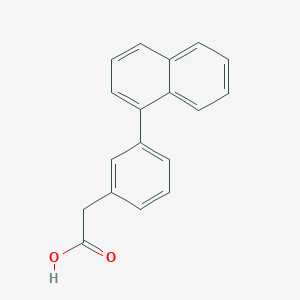
2-(3-(Naphthalen-1-yl)phenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(Naphthalen-1-yl)phenyl)acetic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a naphthalene ring fused to a phenyl ring, with an acetic acid moiety attached to the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Naphthalen-1-yl)phenyl)acetic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of naphthalene with phenylacetic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under reflux conditions in an inert solvent like dichloromethane.
Another approach involves the Suzuki-Miyaura cross-coupling reaction, where a naphthylboronic acid is coupled with a phenylacetic acid derivative in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is usually carried out in an organic solvent like toluene or ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale implementation of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(Naphthalen-1-yl)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield hydro derivatives, typically using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for the introduction of various substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst, nitrating agents (e.g., nitric acid and sulfuric acid), sulfonating agents (e.g., sulfur trioxide in sulfuric acid).
Major Products
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Hydro derivatives, partially or fully reduced aromatic rings.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
2-(3-(Naphthalen-1-yl)phenyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and antiviral properties. It is also studied for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities. It may serve as a lead compound for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes, pigments, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-(3-(Naphthalen-1-yl)phenyl)acetic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cell signaling. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Naphthalen-1-yl)acetic acid: Similar structure but lacks the phenyl ring. It is used in plant growth regulation and has different biological activities.
Phenylacetic acid: Contains a phenyl ring but lacks the naphthalene moiety. It is used in the synthesis of various pharmaceuticals and fragrances.
Naphthaleneacetic acid: Contains a naphthalene ring with an acetic acid moiety but lacks the phenyl ring. It is used as a plant growth regulator.
Uniqueness
2-(3-(Naphthalen-1-yl)phenyl)acetic acid is unique due to the presence of both naphthalene and phenyl rings, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C18H14O2 |
|---|---|
Poids moléculaire |
262.3 g/mol |
Nom IUPAC |
2-(3-naphthalen-1-ylphenyl)acetic acid |
InChI |
InChI=1S/C18H14O2/c19-18(20)12-13-5-3-8-15(11-13)17-10-4-7-14-6-1-2-9-16(14)17/h1-11H,12H2,(H,19,20) |
Clé InChI |
WCALCIRSEXRLML-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C3=CC=CC(=C3)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


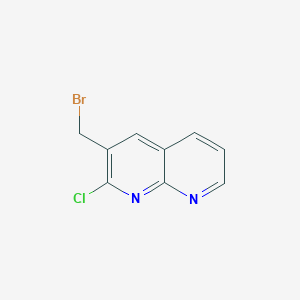
![2,2-Difluoro-1,3-dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B11856614.png)
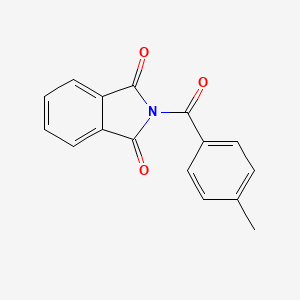
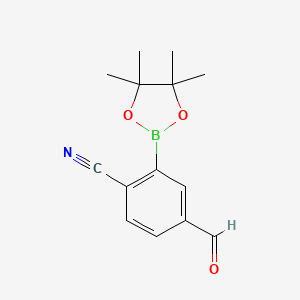
![(2-Chloro-4-(imidazo[1,2-a]pyridin-2-yl)phenyl)methanol](/img/structure/B11856631.png)
![6-Fluoro-3-iodopyrazolo[1,5-a]pyridine](/img/structure/B11856632.png)
